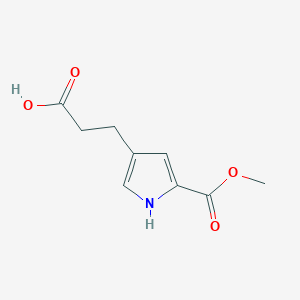

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid

Descripción general

Descripción

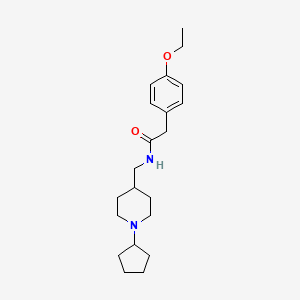

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is a chemical compound with the molecular weight of 197.19 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12) . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 197.19 .Aplicaciones Científicas De Investigación

Alkaloids from Lycium chinense

Studies have identified new pyrrole alkaloids in Lycium chinense fruits, including compounds structurally related to 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. These compounds were analyzed for their NMR and HRMS data, contributing to the understanding of natural products in medicinal plants (U. Youn et al., 2016).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A series of novel compounds including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings highlight the potential therapeutic applications of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Hydrogels in Medical Applications

Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including analogs of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid, have been studied for their swelling properties, thermal stability, and potential in medical applications due to their significant biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Inhibitors for Steel Corrosion

In the field of materials science, derivatives of propanone, structurally similar to the compound , have been tested as inhibitors for mild steel corrosion in hydrochloric acid. This research contributes to the development of more efficient corrosion inhibitors in industrial applications (L. Olasunkanmi & E. Ebenso, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAXHFZSYRDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)